2-(Bromomethyl)furan
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVCNWQCJCMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404771 | |
| Record name | 2-(bromomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-18-7 | |
| Record name | 2-(bromomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for 2-(Bromomethyl)furan characterization
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block, extensively utilized as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the furan moiety into more complex molecular architectures.[1] Given its inherent reactivity and potential for degradation, rigorous characterization is paramount to ensure the identity, purity, and stability of the material. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unambiguous structural elucidation of this compound, grounded in field-proven insights and authoritative data.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound (C₅H₅BrO, Molar Mass: ~161.00 g/mol ) is the foundation of its chemical behavior.[2] The molecule consists of a five-membered aromatic furan ring substituted at the C2 position with a bromomethyl (-CH₂Br) group. This unique combination of an aromatic heterocycle and a reactive alkyl halide dictates its characteristic spectroscopic fingerprint.
A multi-faceted analytical approach is non-negotiable for complete and trustworthy characterization. While Mass Spectrometry confirms the molecular weight and elemental composition, and IR Spectroscopy identifies key functional groups, only NMR spectroscopy can provide the detailed atomic connectivity required for unambiguous structural confirmation.[3]
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone of structural analysis for this compound, providing precise information about the chemical environment of each hydrogen and carbon atom.
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is standard for this compound as it is an excellent solvent and its residual proton signal (δ ~7.26 ppm) typically does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for calibrating the chemical shift axis.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen environments in the molecule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for a good signal-to-noise ratio).
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals.
Data Interpretation and Analysis The ¹H NMR spectrum exhibits three distinct sets of signals corresponding to the three unique proton environments.
-
Furan Ring Protons (H3, H4, H5): These protons appear in the aromatic region (δ 6.0-7.5 ppm).[3][4]
-
H5: Typically the most downfield furan proton due to its proximity to the electronegative oxygen atom, appearing as a doublet of doublets around δ 7.4 ppm.
-
H3 & H4: These protons appear as a multiplet or two distinct signals around δ 6.3-6.4 ppm. Their close chemical shifts often result in complex (second-order) coupling patterns.
-
-
Bromomethyl Protons (H6): This signal appears as a sharp singlet around δ 4.5 ppm.[3] Its downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent electronegative bromine atom. The integration of this peak should correspond to two protons.
Table 1: Summary of ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H5 | ~7.4 | Doublet of Doublets (dd) | 1H |
| H3 | ~6.35 | Doublet (d) | 1H |
| H4 | ~6.32 | Doublet of Doublets (dd) | 1H |
| H6 (-CH₂Br) | ~4.5 | Singlet (s) | 2H |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by defining the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ ~77.16 ppm).
Data Interpretation and Analysis The proton-decoupled ¹³C NMR spectrum will show four signals for the furan ring carbons and one for the bromomethyl carbon.
-
Furan Ring Carbons (C2, C3, C4, C5): These appear in the range of δ 110-155 ppm.
-
C2 & C5: The carbons directly attached to the oxygen (C2 and C5) are the most deshielded, appearing furthest downfield. C2, being substituted with the bromomethyl group, is typically observed around δ 152 ppm, while C5 is around δ 144 ppm.
-
C3 & C4: These carbons appear more upfield, typically around δ 110-112 ppm.
-
-
Bromomethyl Carbon (C6): This carbon is significantly deshielded by the attached bromine atom and appears around δ 27-28 ppm. This is a highly characteristic peak for a primary alkyl bromide.
Table 2: Summary of ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 |
| C5 | ~144 |
| C4 | ~112 |
| C3 | ~111 |
| C6 (-CH₂Br) | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Expertise & Experience: For a liquid sample like this compound, the simplest and most common method is to acquire the spectrum as a thin film (neat). A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are transparent to IR radiation.
Experimental Protocol: FT-IR Acquisition (Neat Film)
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place one drop of this compound onto a salt plate and cover with a second plate.
-
Acquisition: Mount the plates in the spectrometer and acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Data Interpretation and Analysis The IR spectrum provides a distinct fingerprint, confirming both the furan ring and the alkyl bromide functionality.
-
Furan Ring Vibrations:
-
=C-H Stretch (Aromatic): A sharp peak observed just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).
-
C=C Stretch: One or more strong bands in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretch: A strong, characteristic band for the furan ring ether linkage, typically appearing around 1020 cm⁻¹.[5]
-
-
Bromomethyl Group Vibrations:
-
-C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).
-
C-Br Stretch: This vibration appears in the fingerprint region, typically between 600-500 cm⁻¹. Its presence is a key diagnostic feature.
-
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 | =C-H Stretch | Furan Ring |
| ~2950 | -C-H Stretch | -CH₂- |
| ~1590, ~1500 | C=C Stretch | Furan Ring |
| ~1020 | C-O-C Stretch | Furan Ring |
| ~600 | C-Br Stretch | Alkyl Bromide |
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and providing evidence of the elemental formula.
Expertise & Experience: Electron Ionization (EI) is a common technique for volatile, small molecules like this compound. A key diagnostic feature to look for is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 (roughly 1:1) ratio. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 mass units.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or a GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (standardly 70 eV) to generate positively charged ions (cations and radical cations).
-
Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Analysis The mass spectrum provides definitive proof of the molecular weight and the presence of a single bromine atom.
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 160 (for C₅H₅⁷⁹BrO) and m/z 162 (for C₅H₅⁸¹BrO). This is the most crucial diagnostic feature.[3]
-
Key Fragmentation: A prominent peak is expected at m/z 81 , corresponding to the loss of the bromine radical (•Br) to form the stable furfuryl cation [C₅H₅O]⁺. This fragment confirms the connectivity of the bromomethyl group to the furan ring.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Significance |
|---|---|---|
| 160 / 162 | [C₅H₅BrO]⁺ | Molecular Ion (M⁺, M+2), confirms bromine presence |
| 81 | [C₅H₅O]⁺ | Loss of •Br, confirms furfuryl structure |
Integrated Analytical Workflow: A Self-Validating System
Relying on a single analytical technique is insufficient for the rigorous standards of pharmaceutical and materials science. A holistic and integrated workflow ensures the highest level of confidence in the material's identity and purity.
Caption: Integrated workflow for the robust spectroscopic characterization of this compound.
This workflow demonstrates a self-validating system. MS first confirms the correct mass and elemental composition. IR then validates the presence of the required functional groups. Finally, NMR provides the definitive, high-resolution structural proof, confirming the precise arrangement of atoms. Any deviation at any stage prompts a re-evaluation, ensuring that only correctly identified and pure material proceeds to the next stage of research or development.
References
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LookChem, "Unlocking Chemical Synthesis: The Power of this compound", LookChem, [Link]
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PubChem, "this compound | C5H5BrO | CID 4603765", National Institutes of Health, [Link]
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International Journal of Pharmaceutical Sciences Review and Research, "Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives", Global Research Online, [Link]
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Chemsrc, "this compound | CAS#:4437-18-7", Chemsrc, [Link]
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MDPI, "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d", MDPI, [Link]
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SCIENCE & INNOVATION, "ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION", Open Science, [Link]
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Doc Brown's Chemistry, "13C NMR spectrum: 2-bromo-2-methylpropane", Doc Brown's Chemistry, [Link]
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ResearchGate, "1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3", ResearchGate, [Link]
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A Comprehensive Guide to the Nomenclature and Synonyms of 2-(Bromomethyl)furan: A Keystone Building Block in Synthetic Chemistry
Introduction: The Strategic Importance of Precise Chemical Identification
In the landscape of modern drug discovery and fine chemical synthesis, the unambiguous identification of reagents and intermediates is paramount. 2-(Bromomethyl)furan, a versatile heterocyclic compound, serves as a critical building block for a wide array of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive bromomethyl group attached to the furan ring, which allows for its facile incorporation into larger molecules through nucleophilic substitution reactions.[1][3] This guide provides an in-depth overview of the synonyms, alternative names, and key identifiers for this compound, offering researchers, scientists, and drug development professionals a definitive resource for its accurate identification and sourcing.
Primary Chemical Identifiers
The foundation of any chemical's identity lies in its systematic nomenclature and universally recognized registration numbers. For this compound, these are:
The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, preventing confusion that can arise from the use of multiple synonyms.
Common Synonyms and Trivial Names
In laboratory practice and commercial sourcing, several synonyms for this compound are frequently encountered. Understanding these common names is crucial for efficient literature searches and procurement.
| Synonym | Notes |
| Furfuryl bromide | This is one of the most common trivial names. "Furfuryl" refers to the furan-2-ylmethyl group.[1][2][4][6][7] |
| 2-Furylmethyl bromide | A semi-systematic name that is also widely used and clearly indicates the structure.[1][6] |
| α-Furfuryl Bromide | The 'alpha' designation specifies that the substitution is on the carbon adjacent to the furan ring.[8] |
The prevalence of these names in scientific literature and supplier catalogs makes them essential to recognize.
Systematic and Other Alternative Names
Beyond the most common synonyms, a variety of other names may be found in chemical databases and older literature. These are often generated based on different nomenclature systems or are database-specific identifiers.
Key Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C5H5BrO | [1][4][5][6] |
| Molecular Weight | 161.00 g/mol | [1][4] |
| Boiling Point | 155 °C | [6] |
| Density | 1.582 g/cm³ | [6] |
| Flash Point | 47 °C | [6] |
Structural and Database Identifiers
For computational chemistry, database searching, and unambiguous digital representation, the following identifiers are essential:
| Identifier Type | Identifier | Source |
| SMILES | C1=COC(=C1)CBr | [4] |
| InChI | InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | [4] |
| InChIKey | CEFVCNWQCJCMHZ-UHFFFAOYSA-N | [3][4] |
These machine-readable formats are fundamental for cheminformatics and data-driven research.
Caption: Key identifiers and applications of this compound.
Synthetic Context: The Genesis of a Versatile Reagent
The primary route to this compound is through the allylic bromination of 2-methylfuran.[3] This reaction, often employing N-bromosuccinimide (NBS) as the bromine source, is a cornerstone of its industrial production. The choice of NBS is strategic as it provides a low, steady concentration of bromine, which favors substitution at the methyl group over electrophilic addition to the furan ring.[3]
Protocol: Synthesis of this compound via Radical Bromination
This protocol is a generalized representation based on established methodologies.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylfuran in a suitable nonpolar solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide) to the solution.
-
Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated using UV light.
-
Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution to remove any remaining impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Caption: Simplified workflow for the synthesis of this compound.
Handling and Safety Considerations
This compound is a reactive and potentially hazardous chemical. Proper handling is essential to ensure laboratory safety. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][10]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.
Conclusion
This compound is a molecule of significant strategic importance in synthetic organic chemistry. A thorough understanding of its various names and identifiers is fundamental for any researcher working with this compound. This guide has provided a consolidated and technically grounded overview of its nomenclature, properties, synthesis, and handling. By leveraging this information, scientists and developers can ensure accuracy in their research and development endeavors, ultimately facilitating the discovery and creation of novel chemical entities.
References
- Unlocking Chemical Synthesis: The Power of this compound. (URL: )
- Exploring the Applications of 2-Furylmethyl Bromide in Modern Chemical Synthesis. (URL: )
- Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem.
- α-Furfuryl Bromide (2-Bromomethylfuran). Journal of the American Chemical Society. (URL: )
- This compound | 4437-18-7. Benchchem. (URL: )
- 2-(Bromomethyl)tetrahydrofuran | 1192-30-9. Sigma-Aldrich. (URL: )
- This compound - Safety Data Sheet. ChemicalBook. (2022-08-11). (URL: )
- This compound | C5H5BrO | CID 4603765 - PubChem.
- This compound | 4437-18-7. ChemicalBook. (URL: )
- Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry (RSC Publishing). (2024-04-10). (URL: )
- 4437-18-7, this compound Formula. Echemi. (URL: )
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. (URL: )
- CAS 4437-18-7 MFCD11974961-2-(bromomethyl)furan. LabNovo. (URL: )
- Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem.
- Furans, thiophenes and related heterocycles in drug discovery. PubMed. (URL: )
- Application of furan derivative in medicinal field.
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Methodological & Application
The Versatility of 2-(Bromomethyl)furan: A Gateway to Novel Agrochemicals
Introduction: The Strategic Importance of the Furan Moiety in Agrochemical Design
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in the development of biologically active compounds.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable building block for synthesizing novel agrochemicals.[2] Among the numerous furan derivatives, 2-(Bromomethyl)furan stands out as a particularly versatile and reactive intermediate. The presence of the bromomethyl group provides a highly effective electrophilic site, enabling the facile introduction of the furan moiety into a diverse range of molecular architectures through nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility in the production of a new generation of fungicides, insecticides, and herbicides, contributing to enhanced agricultural productivity and food security.[2][3]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical production. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the synthetic strategies employed.
Core Chemistry: The Power of Nucleophilic Substitution
The primary reactivity of this compound lies in the susceptibility of the bromomethyl group to nucleophilic attack. The bromine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles, including amines, thiols, and azoles. This SN2 reaction is the fundamental transformation that allows for the construction of complex agrochemical molecules.
Figure 2: Workflow for the synthesis of a triazole fungicide precursor.
Materials:
-
This compound (1.0 eq)
-
1,2,4-Triazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a stirred solution of 1,2,4-triazole in acetonitrile, add potassium carbonate.
-
Add this compound dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1-((furan-2-yl)methyl)-1H-1,2,4-triazole derivative.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 161.00 | 1.0 |
| 1,2,4-Triazole | 69.07 | 1.1 |
| Potassium Carbonate | 138.21 | 1.5 |
Table 1: Reactant specifications for triazole fungicide precursor synthesis.
Synthesis of Furan-Carboxamide Fungicides
Carboxamide fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are another important class of agrochemicals. [4]The furan-carboxamide scaffold has shown promising antifungal activity. [5]this compound can be converted to furan-2-carboxylic acid, a key precursor for these compounds.
This protocol outlines the conversion of this compound to furan-2-carboxylic acid followed by amidation to form a furan-carboxamide derivative.
Rationale: The first step involves the oxidation of the bromomethyl group to a carboxylic acid. A common method is via the Sommelet reaction or by conversion to the corresponding nitrile followed by hydrolysis. A more direct approach involves a two-step process of forming the Grignard reagent followed by carboxylation with CO₂. The subsequent amidation of the carboxylic acid with a desired amine is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in the presence of a base to scavenge the HCl byproduct. [6]
Figure 3: Two-step synthesis of a furan-carboxamide fungicide.
Step 1: Synthesis of Furan-2-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Activate magnesium turnings in a dry flask under a nitrogen atmosphere.
-
Add a solution of this compound in dry THF dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining this compound solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and carefully add crushed dry ice.
-
Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield furan-2-carboxylic acid.
Step 2: Synthesis of the Furan-Carboxamide
Materials:
-
Furan-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Substituted Amine (e.g., aniline derivative) (1.0 eq)
-
Pyridine (as a base)
-
Dichloromethane (DCM)
Procedure:
-
Suspend furan-2-carboxylic acid in dichloromethane.
-
Add thionyl chloride dropwise at 0°C and then allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude furoyl chloride.
-
Dissolve the crude furoyl chloride in fresh dichloromethane and cool to 0°C.
-
Add a solution of the desired amine and pyridine in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure furan-carboxamide.
Application in Insecticide Synthesis
The furan moiety is also present in several classes of insecticides, including the neonicotinoids. [7]While the commercial synthesis of some furan-containing neonicotinoids like dinotefuran starts from different precursors, this compound provides a viable entry point for the synthesis of novel analogs.
Synthesis of Neonicotinoid Analogs
Neonicotinoids act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death. [7]The synthesis of furan-based neonicotinoid analogs can be accomplished by reacting this compound with a suitable nitroguanidine or cyanoamidine derivative.
This protocol describes a plausible synthetic route to a dinotefuran analog starting from this compound.
Rationale: This synthesis involves the nucleophilic substitution of the bromide in this compound with the amine group of a nitroguanidine derivative. The reaction is typically carried out in a polar solvent with a base to facilitate the reaction and neutralize the HBr byproduct.
Figure 4: Synthetic workflow for a dinotefuran analog.
Materials:
-
This compound (1.0 eq)
-
N-methyl-N'-nitroguanidine (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of N-methyl-N'-nitroguanidine in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the dinotefuran analog.
| Agrochemical Class | Example Structure | Biological Activity (LC₅₀/EC₅₀) |
| Triazole Fungicide | 1-((Furan-2-yl)methyl)-1H-1,2,4-triazole derivative | Varies with substitution |
| Carboxamide Fungicide | Furan-carboxamide derivative | Varies with substitution |
| Neonicotinoid Insecticide | Dinotefuran Analog | Varies with substitution |
Table 2: Examples of agrochemicals derivable from this compound and their potential biological activities.
Application in Herbicide Synthesis
Furan-containing compounds have also demonstrated herbicidal activity. [1]The introduction of a furfuryl group can modulate the biological properties of known herbicidal scaffolds.
Synthesis of Furan-Containing Herbicidal Analogs
The synthesis of herbicidal analogs often involves the coupling of this compound with a molecule known to possess herbicidal properties, thereby creating a novel hybrid compound with potentially enhanced or altered activity.
This protocol describes the synthesis of a furan-containing urea derivative, a class of compounds known for their herbicidal activity.
Rationale: The synthesis begins with the conversion of this compound to furfurylamine. This is a standard nucleophilic substitution using a source of ammonia. The resulting amine is then reacted with a substituted isocyanate to form the urea linkage. The choice of isocyanate is crucial as it will largely determine the herbicidal efficacy and selectivity of the final product.
Figure 5: Two-step synthesis of a furan-containing urea herbicide analog.
Step 1: Synthesis of Furfurylamine
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (NH₃, excess)
-
Ethanol
Procedure:
-
In a pressure vessel, dissolve this compound in ethanol.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture to 80-100°C for 4-6 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude furfurylamine, which can be used in the next step without further purification.
Step 2: Synthesis of the Furan-Urea Derivative
Materials:
-
Furfurylamine (1.0 eq)
-
Substituted Isocyanate (e.g., phenyl isocyanate) (1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve furfurylamine in dichloromethane and cool the solution to 0°C.
-
Add the substituted isocyanate dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the solid product with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure furan-containing urea derivative.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its inherent reactivity, primarily through nucleophilic substitution, allows for the efficient incorporation of the furan moiety into a wide range of molecular scaffolds. This guide has provided detailed protocols and the underlying chemical principles for the synthesis of furan-containing fungicides, insecticides, and herbicides. By understanding and applying these methodologies, researchers can further explore the chemical space around the furan core to develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
-
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
-
Unlocking Chemical Synthesis: The Power of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [Link]
- A process for preparation of fungicidally active triazole compounds. (n.d.).
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
-
A NEW SYNTHESIS OF 3-(BROMOMETHYL) FURAN-2,5-DIONE. (2008). Société Chimique de Tunisie. [Link]
-
SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2023). ResearchGate. [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). MDPI. [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). National Institutes of Health. [Link]
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2014). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
Furfuryl Alcohol made from Agriculture Waste Review. (2018). ResearchGate. [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). National Institutes of Health. [Link]
-
The Discovery of Dinotefuran: A Novel Neonicotinoid. (n.d.). PubMed. [Link]
- Nmp-free formulations of neonicotinoids. (n.d.).
-
Exploring the Applications of 2-Furylmethyl Bromide in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). National Institutes of Health. [Link]
- Method for manufacturing herbicides and their intermediates. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of dinotefuran: a novel neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous-Flow Microreactor Synthesis with 2-(Bromomethyl)furan
Introduction: Taming a Reactive Intermediate with Flow Chemistry
2-(Bromomethyl)furan is a pivotal, yet notoriously unstable, building block in the synthesis of a diverse array of pharmaceuticals and agrochemicals. Its high reactivity, stemming from the facile displacement of the bromide by nucleophiles, is a double-edged sword. While enabling the construction of complex molecular architectures, it also predisposes the molecule to rapid degradation, dimerization, and other side reactions under conventional batch processing conditions. These challenges often lead to diminished yields, complex purification procedures, and significant safety concerns, particularly at scale.
Continuous-flow microreactor technology offers a transformative solution to these challenges. By conducting reactions within the confined channels of a microreactor, we can exert precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio inherent in these systems facilitates superior heat and mass transfer, enabling rapid and uniform heating or cooling. This level of control is paramount when handling highly reactive species like this compound, as it allows for the rapid consumption of the intermediate in subsequent reactions, thereby minimizing the opportunity for undesired pathways. Furthermore, the small reactor volumes enhance process safety by minimizing the inventory of hazardous materials at any given time.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of continuous-flow microreactor synthesis utilizing this compound. We will delve into the fundamental principles, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.
The Power of Microreactors for Unstable Intermediates
The decision to employ a microreactor for syntheses involving this compound is grounded in several key advantages that directly address the inherent instability of this reagent.
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation.[1] This is critical for managing the exothermicity of many nucleophilic substitution and Grignard reactions, preventing the formation of hotspots that can accelerate decomposition and side-product formation.
-
Precise Residence Time Control: Flow chemistry enables exacting control over the time reactants spend in the reaction zone. For a reactive intermediate like this compound, this means it can be generated in situ and immediately consumed in a subsequent reaction step, a concept known as "telescoping" reactions. This minimizes its lifetime in the free state, drastically reducing the likelihood of degradation.
-
Improved Safety Profile: The small internal volume of microreactors significantly reduces the amount of hazardous material present at any one time.[1] This "small is safer" principle is a cornerstone of modern process safety, mitigating the risks associated with handling thermally sensitive and reactive compounds.
-
Rapid Mixing: Micromixers integrated into flow systems ensure rapid and efficient mixing of reagents, leading to more uniform reaction conditions and often, higher yields and selectivities compared to batch reactors where mixing can be less efficient.
-
Seamless Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" – running multiple reactors in parallel. This avoids the often-unpredictable challenges associated with scaling up batch reactions.
The following diagram illustrates a generalized workflow for the continuous-flow synthesis of 2,5-disubstituted furans, a common application of this compound.
Caption: Generalized workflow for the in situ generation and subsequent nucleophilic substitution of this compound in a continuous-flow microreactor system.
Application Protocol 1: Nucleophilic Substitution with N- and S-Nucleophiles
This protocol details the synthesis of 2,5-disubstituted furans via the in situ generation of a 5-aryl-2-(bromomethyl)furan intermediate followed by nucleophilic substitution. This method has been shown to be highly effective, suppressing undesired side reactions such as dimerization and ring-opening of the furan moiety.[2]
Causality of Experimental Choices
-
In Situ Generation: The highly reactive 5-aryl-2-(bromomethyl)furan is generated immediately prior to its reaction with the nucleophile. This is a key strategy to minimize its decomposition.
-
Brønsted Acid Activation: The use of a Brønsted acid, such as hydrobromic acid (HBr), facilitates the conversion of the precursor alcohol to the bromide. The acid protonates the hydroxyl group, turning it into a good leaving group (water).
-
Solvent Selection: A solvent system that ensures the solubility of all reactants and intermediates is crucial. Acetonitrile is a common choice due to its polar aprotic nature and compatibility with a wide range of organic compounds.
-
Residence Time: The residence time in each reactor coil is optimized to ensure complete conversion at each step while minimizing reaction time to prevent side product formation. Short residence times, often in the order of seconds to a few minutes, are typical for these fast reactions in flow.
Experimental Setup
-
Pumps: Three high-precision syringe pumps.
-
Microreactors: Two PFA or glass microreactor coils (e.g., 1 mL internal volume).
-
Mixers: Two T-shaped micromixers.
-
Back Pressure Regulator: To maintain a stable flow and prevent solvent outgassing.
-
Temperature Control: A heating/cooling module for the microreactor coils.
Reagent Preparation
-
Solution A: 5-Aryl-2-(hydroxymethyl)furan (1.0 eq.) in a suitable solvent (e.g., acetonitrile).
-
Solution B: Hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or aqueous solution).
-
Solution C: Nucleophile (e.g., pyrrolidine, thiophenol) (1.2-2.0 eq.) in a suitable solvent (e.g., acetonitrile).
Step-by-Step Protocol
-
System Priming: Prime all pumps and the reactor system with the reaction solvent to remove any air.
-
Flow Initiation: Set the flow rates for each pump according to the desired residence time and stoichiometry. A typical starting point would be a 1:1:1.2 molar ratio of alcohol:HBr:nucleophile.
-
In Situ Bromination: Pump Solution A and Solution B into the first T-mixer. The combined stream then enters the first microreactor coil, which is maintained at the desired temperature (e.g., 25-60 °C). The residence time in this coil should be sufficient for the complete conversion of the alcohol to the bromide (typically 1-5 minutes).
-
Nucleophilic Substitution: The effluent from the first reactor, containing the in situ generated 5-aryl-2-(bromomethyl)furan, is mixed with Solution C in the second T-mixer.
-
Reaction Completion: The resulting mixture flows through the second microreactor coil, maintained at a suitable temperature (e.g., 25-80 °C), to allow the nucleophilic substitution to proceed to completion (typically 1-10 minutes).
-
Product Collection: The product stream exits the second reactor, passes through the back pressure regulator, and is collected in a flask containing a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).
-
Work-up and Analysis: The collected product mixture is then worked up using standard laboratory procedures (e.g., extraction, drying, and solvent evaporation). The purity and yield are determined by techniques such as HPLC, GC-MS, and NMR.
Data Presentation: Representative Nucleophilic Substitution Reactions
| Entry | Nucleophile | Product | Residence Time (Bromination/Substitution) | Temperature (°C) | Yield (%) |
| 1 | Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)-5-phenylfuran | 2 min / 5 min | 25 / 25 | 71 |
| 2 | Thiophenol | 2-((Phenylthio)methyl)-5-phenylfuran | 2 min / 5 min | 25 / 25 | 90 |
| 3 | Potassium Cyanide | 2-(5-Phenylfuran-2-yl)acetonitrile | 2 min / 10 min | 60 / 60 | 59 |
Data adapted from a representative study on the microflow synthesis of 2,5-disubstituted furans.[2]
Application Protocol 2: Proposed Continuous-Flow Grignard Reaction
The formation of a Grignard reagent from this compound is challenging in batch due to the high reactivity of both the starting material and the product. A continuous-flow setup offers a safer and more controlled environment for this transformation. This proposed protocol outlines a conceptual workflow for the continuous generation and subsequent reaction of the 2-(furylmethyl)magnesium bromide.
Causality of Experimental Choices
-
Packed-Bed Reactor: A column packed with magnesium turnings provides a high surface area for the Grignard formation reaction.[3]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, the entire system, including solvents and glassware, must be scrupulously dried.
-
Initiation: The Grignard reaction can have an induction period. The use of an initiator, such as iodine or 1,2-dibromoethane, can help to start the reaction.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for most Grignard reactions due to its ability to solvate and stabilize the Grignard reagent.
-
Low Temperature: Performing the subsequent reaction with an electrophile at low temperatures can help to control the reactivity and improve selectivity.
Experimental Setup
-
Pumps: Two high-precision syringe or peristaltic pumps.
-
Grignard Reactor: A packed-bed column reactor filled with magnesium turnings.
-
Microreactor: A PFA or glass microreactor coil for the reaction with the electrophile.
-
Mixer: A T-shaped micromixer.
-
Back Pressure Regulator: To maintain a stable flow.
-
Temperature Control: Separate temperature control for the Grignard reactor and the microreactor coil.
Reagent Preparation
-
Solution A: this compound (1.0 eq.) in anhydrous THF.
-
Solution B: Electrophile (e.g., benzaldehyde, acetone) (1.0 eq.) in anhydrous THF.
Step-by-Step Protocol
-
System Preparation: Thoroughly dry all glassware and the packed-bed reactor. Fill the column with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).
-
System Priming: Prime the entire system with anhydrous THF.
-
Grignard Formation: Slowly pump Solution A through the packed-bed reactor containing magnesium turnings. The temperature of the column should be carefully monitored and controlled (e.g., 25-40 °C). A successful initiation is often indicated by a slight exotherm.
-
Reaction with Electrophile: The effluent from the Grignard reactor, containing the 2-(furylmethyl)magnesium bromide, is immediately mixed with Solution B in a T-mixer.
-
Product Formation: The combined stream flows through a microreactor coil, which can be cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reaction with the electrophile.
-
Quenching and Collection: The product stream is collected in a flask containing a quenching solution, such as saturated aqueous ammonium chloride.
-
Work-up and Analysis: The product is isolated and purified using standard techniques.
Caption: Proposed workflow for the continuous-flow formation of 2-(furylmethyl)magnesium bromide and its subsequent reaction with an electrophile.
Safety, Handling, and Troubleshooting
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Grignard reagents are pyrophoric and react violently with water. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere.
-
Ensure that the flow reactor system is properly assembled and leak-checked before starting any reaction.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete reaction- Reagent degradation- Clogging in the reactor | - Increase residence time or temperature.- Use fresh, high-purity reagents.- Check for precipitates and flush the system. |
| Formation of side products | - Residence time too long- Temperature too high- Poor mixing | - Decrease residence time.- Lower the reaction temperature.- Ensure micromixers are functioning correctly. |
| Unstable flow or pressure fluctuations | - Air bubbles in the lines- Clogging in the reactor or BPR- Pump malfunction | - Degas solvents and prime the system thoroughly.- Filter reagent solutions before use. Flush the system.- Check pump seals and connections. |
| Grignard reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all components are rigorously dried.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. |
Conclusion: A Path to Safer and More Efficient Synthesis
The adoption of continuous-flow microreactor technology for syntheses involving this compound represents a significant advancement in chemical manufacturing. The ability to precisely control reaction conditions and handle highly reactive intermediates in a safe and efficient manner opens up new possibilities for the synthesis of valuable furan-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of flow chemistry, leading to the development of more robust, scalable, and sustainable synthetic processes.
References
-
Fuse, S., & Matsuura, Y. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. [Link]
-
Fuse, S., & Matsuura, Y. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. [Link]
-
Request PDF. (2025). Development of a Continuous Flow Grignard Reaction to Manufacture a Key Intermediate of Ipatasertib. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Corning Incorporated. (2025). How Microreactors Enhance Safety in Hazardous Reaction Systems. [Link]
-
NIH. (2025). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]
- 3. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in 2-(Bromomethyl)furan Couplings
Welcome to the technical support center for 2-(bromomethyl)furan coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our aim is to empower you with the scientific understanding and practical protocols necessary to overcome low conversion rates and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, reactivity, and stability of this compound in coupling reactions.
Q1: Why is this compound prone to decomposition, and what are the typical decomposition pathways?
A1: this compound possesses a benzylic-like bromide that is highly activated towards both nucleophilic substitution and elimination reactions. Its instability is primarily attributed to two factors:
-
High Reactivity of the Bromomethyl Group: The C-Br bond is readily cleaved, making the molecule susceptible to reaction with various nucleophiles, including solvents and bases.[1]
-
Furan Ring Instability: The furan ring itself can be sensitive to acidic or strongly basic conditions, as well as certain transition metal catalysts, potentially leading to ring-opening or polymerization.[2][3]
Common decomposition pathways include:
-
Hydrolysis: Reaction with residual water to form 2-(hydroxymethyl)furan.
-
Solvolysis: Reaction with alcohol or amine solvents.
-
Elimination: Formation of furan-2-ylmethanide anion under strongly basic conditions, which can lead to a cascade of further reactions.
-
Polymerization: Acid or base-catalyzed polymerization of the furan ring.
-
Homocoupling (Wurtz-type reaction): Particularly under Grignard conditions, leading to the formation of 1,2-di(furan-2-yl)ethane.[4]
Q2: My this compound reagent has turned dark. Can I still use it?
A2: A dark coloration often indicates decomposition and the formation of impurities. It is highly recommended to purify the reagent before use, typically by distillation under reduced pressure or filtration through a short plug of silica gel. Using discolored reagent can lead to inconsistent results and low yields.
Q3: How does the choice of base impact the stability of this compound?
A3: The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can promote decomposition of the furan ring via deprotonation.[2] Weaker inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are generally preferred as they are less likely to induce substrate degradation while still being effective in the catalytic cycle of many cross-coupling reactions.[5][6]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during coupling reactions with this compound.
Guide 1: Low or No Product Formation
A lack of desired product is a common frustration. This guide will help you systematically diagnose the potential causes.
Caption: General troubleshooting workflow for low conversion rates.
Q: I have set up a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am only recovering starting materials. What should I check first?
A: For Suzuki-Miyaura reactions, several factors can lead to a lack of conversion.[7]
-
Cause 1: Inactive Catalyst. The Pd(0) active species may not have been generated or has been deactivated.
-
Solution:
-
Use a pre-catalyst: Employ a commercially available Pd(0) pre-catalyst or ensure your Pd(II) source (e.g., Pd(OAc)₂) is effectively reduced in situ.
-
Ligand Choice: For benzylic bromides, bulky electron-rich phosphine ligands like RuPhos or SPhos can be effective.[8]
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
-
-
Cause 2: Poor Quality Boronic Acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation.
-
Solution:
-
Use fresh boronic acid: Ensure your boronic acid is of high purity.
-
Consider boronic esters: Pinacol esters of boronic acids are often more stable and can be used as an alternative.
-
-
-
Cause 3: Inappropriate Base or Solvent.
-
Solution:
-
Base Selection: Use a mild base like K₂CO₃ or K₃PO₄. Stronger bases may degrade the substrate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often necessary to dissolve the base and facilitate the reaction.[9]
-
-
| Parameter | Recommendation for Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | PPh₃, dppf, RuPhos, SPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80-110 °C |
Q: My Sonogashira coupling of this compound with a terminal alkyne is not working. What are the key parameters to investigate?
A: Sonogashira couplings of benzylic bromides can be challenging.[10]
-
Cause 1: Catalyst System Inefficiency.
-
Solution:
-
Palladium Source: Pd(PPh₃)₂Cl₂ is a common choice.
-
Copper Co-catalyst: Ensure you are using a copper(I) source like CuI.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand.
-
-
-
Cause 2: Unsuitable Base.
-
Solution: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically required. The base also often serves as the solvent or co-solvent.
-
-
Cause 3: Homocoupling of the Alkyne (Glaser Coupling). This is a common side reaction.
-
Solution:
-
Minimize Oxygen: Thoroughly degas your solvents and maintain an inert atmosphere.
-
Slow Addition: Add the alkyne slowly to the reaction mixture.
-
-
| Parameter | Recommendation for Sonogashira Coupling |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Cu Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish with low conversion.
A: The Buchwald-Hartwig amination of benzylic halides requires careful optimization of the catalyst system.[11][12]
-
Cause 1: Inappropriate Ligand. The choice of ligand is crucial for this transformation.
-
Solution: Bulky, electron-rich biaryl phosphine ligands such as XPhos or t-BuXPhos are often effective for coupling with sterically demanding amines.[12]
-
-
Cause 2: Base is too strong or too weak.
-
Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but if substrate decomposition is observed, a weaker base like Cs₂CO₃ could be trialed.[12]
-
-
Cause 3: Catalyst Inhibition. The amine substrate or product can sometimes inhibit the catalyst.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the amine.
-
Higher Catalyst Loading: Increasing the catalyst loading may be necessary.
-
-
| Parameter | Recommendation for Buchwald-Hartwig Amination |
| Pd Pre-catalyst | [Pd(allyl)Cl]₂, Pd₂(dba)₃ |
| Ligand | XPhos, t-BuXPhos, TrixiePhos |
| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
Q: My attempt to form a Grignard reagent from this compound is resulting in a low yield of the desired organometallic species.
A: Grignard reagent formation is sensitive to reaction conditions.[13][14]
-
Cause 1: Presence of Water. Grignard reagents are highly basic and will be quenched by any protic source.
-
Solution: All glassware must be rigorously flame-dried under vacuum, and anhydrous solvents (typically THF or diethyl ether) must be used.
-
-
Cause 2: Inactive Magnesium. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.
-
Solution: Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.
-
-
Cause 3: Wurtz Homocoupling. The formed Grignard reagent can react with the starting bromide.[4]
-
Solution:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the bromide.
-
Maintain Moderate Temperature: While some initial heating may be required for initiation, the reaction is exothermic. Overheating can favor the Wurtz coupling.[15]
-
-
| Parameter | Recommendation for Grignard Formation |
| Solvent | Anhydrous THF, Anhydrous Diethyl Ether |
| Activation | Iodine crystal, 1,2-dibromoethane |
| Addition | Slow, dropwise addition of this compound |
| Temperature | Initiate with gentle heating, then maintain at a gentle reflux |
Guide 2: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Caption: Common side reactions of this compound.
Q: In my Suzuki coupling, I am observing a significant amount of a homocoupled byproduct of my arylboronic acid. How can I suppress this?
A: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Optimize Catalyst/Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.
-
Q: I am seeing a byproduct that appears to be the result of my this compound homocoupling. What causes this and how can I prevent it?
A: This is likely a Wurtz-type coupling, especially prevalent in Grignard reagent formation, but can also occur in palladium-catalyzed reactions.
-
Solution:
-
Slow Addition: As mentioned for Grignard formation, slow addition of the this compound is key.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor this bimolecular side reaction.
-
Choice of Catalyst System: In palladium-catalyzed reactions, a more active catalyst that favors the desired cross-coupling over oxidative addition to two molecules of the starting material may be beneficial.
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add this compound (1.0 equiv.) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - National Institutes of Health. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - National Institutes of Health. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents - ACS Publications. [Link]
-
Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - ResearchGate. [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - ResearchGate. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. [Link]
-
ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis - ResearchGate. [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. [Link]
-
Unlocking Chemical Synthesis: The Power of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed. [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - National Institutes of Health. [Link]
-
Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - National Institutes of Health. [Link]
-
(PDF) Potassium carbonate supported efficient synthesis of new diethyl arylphosphoramidates - ResearchGate. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - National Institutes of Health. [Link]
-
Grignard Reaction - St. Olaf College. [Link]
-
Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Royal Society of Chemistry. [Link]
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- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Quenching Procedures for Reactions Involving 2-(Bromomethyl)furan
Welcome to the comprehensive technical support guide for handling reactions involving 2-(bromomethyl)furan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into quenching procedures and troubleshooting common issues. This guide is structured to address specific experimental challenges in a direct question-and-answer format, moving beyond a rigid template to offer causal explanations and self-validating protocols.
Introduction to this compound Chemistry
This compound is a highly versatile bifunctional molecule, featuring a reactive bromomethyl group attached to a furan ring. This structure makes it an invaluable building block in organic synthesis, particularly for introducing the furyl moiety into a larger molecular framework through nucleophilic substitution reactions.[1] However, its high reactivity, coupled with the inherent sensitivity of the furan ring, presents unique challenges during reaction workup and quenching. Improper quenching can lead to a host of issues, including polymerization, ring-opening, and the formation of colored impurities, all of which can significantly impact reaction yield and product purity. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when quenching reactions with this compound?
The main concerns stem from the reactivity of both the bromomethyl group and the furan ring itself:
-
Unreacted this compound: This is a potent lachrymator and alkylating agent. It must be fully neutralized before workup and disposal.
-
Furan Ring Instability: The furan ring is sensitive to acidic conditions, which can lead to hydrolysis and ring-opening side reactions.[2]
-
Polymerization: Furan derivatives, especially under acidic or thermal stress, are prone to polymerization, often resulting in the formation of intractable tars and dark-colored solutions.[2][3]
-
Exothermic Reactions: Quenching can be exothermic, especially when neutralizing highly reactive reagents. This requires careful temperature control to prevent side reactions and ensure safety.
Q2: Which quenching agents are generally recommended for reactions involving this compound?
The choice of quenching agent depends on the specific reaction conditions, particularly the nature of the reagents being quenched (e.g., strong bases, unreacted electrophiles). A summary is provided in the table below:
| Reagent to be Quenched | Recommended Quenching Agent | Rationale & Key Considerations |
| Unreacted this compound | Nucleophilic amines (e.g., diethylamine, morpholine) or thiols (e.g., thiophenol) in an appropriate solvent. | These readily react with the electrophilic bromomethyl group to form more polar, water-soluble, and less hazardous derivatives that can be easily removed during aqueous workup. |
| Strong Organometallic Bases (e.g., n-BuLi) | Saturated aqueous ammonium chloride (NH₄Cl) solution.[4] | Provides a proton source to quench the base while maintaining a mildly acidic to neutral pH, which is generally well-tolerated by the furan ring. The reaction should be kept cold during the addition. |
| Strong Hydride Bases (e.g., NaH) | Methanol or Ethanol. | These protic solvents react with the hydride to generate hydrogen gas and the corresponding alkoxide. The addition should be done slowly and at a low temperature to control the gas evolution and exotherm. |
| Basic Reaction Conditions (e.g., K₂CO₃, NaOH) | Water or Saturated aqueous ammonium chloride (NH₄Cl) solution. | Water is often sufficient to dissolve the inorganic base. NH₄Cl can be used to neutralize any remaining strong base and buffer the solution. |
| Excess Nucleophile (e.g., amines, alkoxides) | Water or a dilute aqueous acid (e.g., 1M HCl). | The choice depends on the stability of the product to acidic conditions. If the product is acid-sensitive, water is preferred. |
Q3: My reaction mixture turned dark brown or black upon adding the quenching agent. What happened?
Dark coloration is a common issue when working with furan derivatives and often indicates decomposition or polymerization.[3] The likely causes include:
-
Acid-Catalyzed Decomposition: The quenching process may have generated a localized acidic environment, leading to the degradation of the furan ring.[2]
-
Polymerization: Residual unreacted this compound or other reactive intermediates can polymerize, especially if the temperature increases during quenching.
-
Oxidation: Furan rings can be susceptible to oxidation, leading to colored byproducts.
To mitigate this, ensure the quenching is performed at a low temperature (e.g., 0 °C or below) with vigorous stirring to dissipate heat and avoid localized concentration gradients of the quenching agent.
Troubleshooting Guides
Scenario 1: Williamson Ether Synthesis - Unexpectedly Low Yield and Tar Formation
Problem: You are performing a Williamson ether synthesis by reacting an alcohol with this compound using a strong base like sodium hydride (NaH). After quenching with water, you observe a low yield of the desired furfuryl ether and a significant amount of dark, sticky material.
Causality Analysis:
The formation of tar suggests polymerization of the furan moiety. This can be initiated by several factors in this reaction:
-
Excess this compound: If the reaction with the alkoxide is not complete, the unreacted this compound can self-polymerize, especially during heating or upon workup.
-
Localized Hotspots during Quenching: Adding water directly to NaH can be highly exothermic, creating localized high temperatures that promote polymerization.
-
Acidic Conditions during Workup: If the aqueous workup becomes acidic, the furan ring of the product or starting material can degrade.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Step-by-Step Protocol for Improved Quenching:
-
Monitor Reaction Completion: Before quenching, ensure the complete consumption of the limiting reagent by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Quench with Methanol: Slowly add methanol dropwise to the reaction mixture to quench any unreacted NaH. This is a more controlled quench than using water.
-
Neutralize Excess this compound: If this compound was used in excess, add a small amount of a nucleophilic amine like diethylamine and stir for 30 minutes at 0 °C to scavenge the remaining electrophile.
-
Aqueous Workup: Add water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash with Brine: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Scenario 2: Reaction with an Amine - Formation of Multiple Products and Purification Difficulties
Problem: You are reacting this compound with a primary amine to form a secondary furfuryl amine. After quenching and workup, you observe multiple spots on your TLC plate, making purification challenging.
Causality Analysis:
The primary amine can react with this compound to form the desired secondary amine. However, this product is also a nucleophile and can react with another molecule of this compound to form a tertiary amine as a byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amination reactions.
Step-by-Step Protocol for Selective Amination and Quenching:
-
Control Stoichiometry: Use a significant excess (2-3 equivalents) of the primary amine relative to this compound to favor the formation of the secondary amine.
-
Slow Addition: Add the this compound solution dropwise to a cooled (0 °C) solution of the amine. This maintains a high concentration of the primary amine relative to the electrophile.
-
Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and minimize byproduct formation.
-
Quench the Reaction: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will protonate the excess amine and neutralize any acidic byproducts.
-
Aqueous Workup: Extract the product with an appropriate organic solvent.
-
Wash the Organic Layer: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
J. Med. Chem. 2005, 48, 6, 1729. [Link]
-
Molecules 2022, 27(10), 3212. [Link]
-
ResearchGate. (2024). α-Furfuryl Bromide (2-Bromomethylfuran). [Link]
-
PubMed. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. [Link]
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. [Link]
-
PubMed. (2022). Can the commonly used quenching method really evaluate the role of reactive oxygen species in pollutant abatement during catalytic ozonation?. [Link]
-
ResearchGate. (n.d.). The behaviour of furan derivatives in polymerization reactions. [Link]
-
Nature. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]
- Google Patents. (n.d.).
-
Pearson+. (2024). Reactions of Pyrrole, Furan, and Thiophene Example 2. [Link]
-
ResearchGate. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]
-
ResearchGate. (2025). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. [Link]
-
Reddit. (n.d.). How much ammonium chloride to quench a grignard?. [Link]
-
National Institutes of Health. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(Bromomethyl)furan: FTIR and Mass Spectrometry
Introduction: The Role of 2-(Bromomethyl)furan in Modern Synthesis
In the landscape of synthetic chemistry, this compound stands out as a pivotal intermediate, prized for its role in constructing complex molecular architectures.[1] This furan derivative, with the chemical formula C₅H₅BrO, is a five-membered aromatic heterocycle featuring a highly reactive bromomethyl substituent.[2] This reactivity makes it an invaluable building block in the pharmaceutical and agrochemical industries, where it serves as a precursor for introducing the furfuryl moiety into larger molecules.[1]
Given its significance and reactivity, unequivocally confirming the identity and purity of this compound is a critical step in any synthetic workflow. Two of the most powerful and accessible analytical techniques for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). While both provide structural information, they do so from fundamentally different perspectives. FTIR spectroscopy illuminates the functional groups present by probing molecular vibrations, whereas mass spectrometry provides information on the molecule's mass and its fragmentation patterns upon ionization. This guide offers an in-depth comparison of these two techniques for the analysis of this compound, providing researchers with the insights needed to effectively interpret their data and validate their material.
Part 1: Elucidating Functional Groups with FTIR Spectroscopy
The Principle: Molecular Vibrations as a Fingerprint
FTIR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these natural vibrational modes (stretching, bending, wagging).[3] An FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), thus serves as a unique "fingerprint" of the functional groups present in the molecule. For this compound, we expect to identify vibrations characteristic of the furan ring and the bromomethyl group.
Experimental Protocol: Acquiring the FTIR Spectrum
The following is a generalized protocol for obtaining an FTIR spectrum of this compound, which is typically a liquid at room temperature.[2]
-
Sample Preparation: As this compound is a liquid, the simplest method is to use a neat sample. Place a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform liquid film.
-
Causality: Salt plates are used because they are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and will not contribute interfering signals to the spectrum.
-
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum with the empty salt plates in the spectrometer's sample holder.
-
Self-Validation: This step is crucial for trustworthiness. It allows the instrument to measure and subsequently subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the analyte.
-
-
Sample Spectrum Acquisition: Place the prepared sample plates into the spectrometer.
-
Data Collection: Scan the sample over the desired range, typically 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
Data Interpretation: Decoding the Spectrum of this compound
The FTIR spectrum of this compound will be dominated by features corresponding to its two key components: the furan ring and the bromomethyl side chain.
-
Furan Ring Vibrations: The furan ring is an aromatic system and will exhibit characteristic peaks. Look for C-H stretching from the hydrogens attached to the ring carbons at wavenumbers just above 3000 cm⁻¹.[1] The C=C double bond stretching within the ring typically appears in the 1600-1450 cm⁻¹ region. A strong, characteristic peak for the C-O-C asymmetric stretching of the furan ether linkage is also expected.[4][5]
-
Bromomethyl Group Vibrations: The -CH₂- group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.[6] The most diagnostic peak for this substituent is the C-Br stretch, which is expected at a much lower frequency, typically in the 690-515 cm⁻¹ range.[7] Additionally, a characteristic wagging vibration of the –CH₂X group (where X is a halogen) can often be observed in the 1300-1150 cm⁻¹ region.[7]
Table 1: Summary of Expected FTIR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3125 | =C-H Stretch | Furan Ring | Medium |
| ~2960 | C-H Stretch (asymmetric) | -CH₂Br | Medium-Weak |
| ~2870 | C-H Stretch (symmetric) | -CH₂Br | Medium-Weak |
| ~1580 | C=C Stretch | Furan Ring | Medium |
| ~1490 | C=C Stretch | Furan Ring | Medium |
| ~1250 | -CH₂- Wag | -CH₂Br | Medium |
| ~1150-1000 | C-O-C Stretch | Furan Ring | Strong |
| ~740 | =C-H Out-of-plane bend | Furan Ring | Strong |
| ~650 | C-Br Stretch | -CH₂Br | Medium-Strong |
Part 2: Determining Molecular Weight and Structure via Mass Spectrometry
The Principle: Ionization, Fragmentation, and Detection
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] In its most common form for small organic molecules, Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[8] The energy of this process is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals. The mass spectrometer then separates these ions based on their m/z, and a detector measures their relative abundance. The resulting mass spectrum is a plot of relative abundance versus m/z.
Experimental Protocol: Acquiring the Mass Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a volatile liquid like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is ~1 mg/mL.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a heated capillary column, separating it from the solvent and any potential impurities based on boiling point and column affinity.
-
Causality: The GC inlet serves to volatilize the sample for introduction into the mass spectrometer, and the column ensures that a pure sample enters the ion source, leading to a clean, interpretable mass spectrum.
-
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV).
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the software plots the resulting spectrum.
-
Self-Validation: Calibrating the mass analyzer with a known standard before the analysis is a critical step to ensure accurate mass assignments.
-
Data Interpretation: Assembling the Puzzle of this compound
The mass spectrum provides two key pieces of information: the molecular weight and the structural clues from fragmentation.
-
The Molecular Ion (M⁺•): The molecular weight of this compound is approximately 161 g/mol .[9] A crucial feature for any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will not be a single peak but a pair of peaks of almost equal intensity at m/z 160 (for C₅H₅⁷⁹BrO) and m/z 162 (for C₅H₅⁸¹BrO). This "M/M+2" pattern is a definitive indicator of the presence of one bromine atom.
-
Fragmentation Pattern: The most significant fragmentation pathway for this compound is the cleavage of the weak C-Br bond. This is analogous to the fragmentation of benzyl bromide, which readily loses a bromine radical to form the very stable benzyl cation.[10] Similarly, this compound will lose a bromine radical (•Br) to form the furfuryl cation (C₅H₅O⁺). This fragment is stabilized by the aromaticity of the furan ring and is expected to be the most abundant ion in the spectrum, making it the base peak at m/z 81 . Further fragmentation of the furan ring can lead to smaller ions, such as the C₃H₃⁺ fragment at m/z 39, which is a common fragment from furan itself.[11]
Table 2: Summary of Expected Mass Spectrum Peaks for this compound
| m/z (Mass/Charge) | Proposed Fragment | Formula | Notes |
| 160/162 | Molecular Ion | [C₅H₅BrO]⁺• | M/M+2 pattern confirms one Br atom |
| 81 | Furfuryl Cation | [C₅H₅O]⁺ | Loss of •Br; likely the base peak |
| 53 | [C₄H₅]⁺ | Loss of CO from m/z 81 | |
| 39 | Cyclopropenyl Cation | [C₃H₃]⁺ | Common furan ring fragment |
Comparative Analysis: Two Techniques, One Comprehensive Picture
Neither FTIR nor Mass Spectrometry alone tells the whole story. Their power lies in their complementary nature.
-
FTIR confirms the types of bonds present. It would clearly show the presence of a furan ring and an alkyl bromide functional group but would not reveal the molecular weight or how these pieces are connected.
-
Mass Spectrometry provides the molecular weight and a "blueprint" of the molecule's backbone through its fragmentation. The M/M+2 peak at 160/162 confirms the elemental formula includes one bromine, and the base peak at m/z 81 strongly suggests the bromine is attached to a methyl group which is, in turn, attached to a furan ring.
By using both techniques, a researcher can confidently confirm the structure of this compound. The FTIR confirms the necessary functional groups are present, and the MS confirms the correct molecular weight and connectivity.
Integrated Analytical Workflow
The logical flow for characterizing a newly synthesized or procured batch of this compound would integrate both techniques.
Caption: Integrated workflow for the analysis of this compound.
Conclusion
For researchers and drug development professionals, the structural verification of key intermediates like this compound is non-negotiable. FTIR spectroscopy and Mass Spectrometry represent a powerful duo for achieving this with high confidence. FTIR provides a rapid and definitive confirmation of the required functional groups, while MS delivers an exact molecular weight and a clear fragmentation map that validates the overall structure. By understanding the principles and expected data for each technique, scientists can leverage this complementary information to ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
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-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 28, 2026, from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved January 28, 2026, from [Link]
-
Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved January 28, 2026, from [Link]
-
PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 28, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved January 28, 2026, from [Link]
-
SlidePlayer. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of furan‐functionalized precursors. Retrieved January 28, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of compound 2. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
YouTube. (2026, January 15). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. Retrieved January 28, 2026, from [Link]
-
StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved January 28, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Furan. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]
-
Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025, August 7). Ionization and fragmentation of furan molecules by electron collisions. Retrieved January 28, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 28, 2026, from [Link]
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A Senior Application Scientist's Guide: 2-(Bromomethyl)furan vs. Benzyl Bromide in Synthetic Chemistry
Introduction: Choosing the Right Electrophile for Arylmethylation
In the toolkit of the modern synthetic chemist, benzyl bromide stands as a trusted and venerable reagent for introducing the benzyl group, a common protecting group and structural motif.[1][2] Its reactivity profile is well-understood, and its applications are vast. However, the bioisosteric replacement of a benzene ring with a furan moiety is a powerful strategy in drug discovery, often enhancing metabolic stability, solubility, or biological activity. This brings its heterocyclic analog, 2-(bromomethyl)furan (also known as furfuryl bromide), to the forefront.[3]
While structurally similar, the synthetic utility of these two reagents is not interchangeable. The presence of the oxygen heteroatom in the furan ring introduces profound differences in electronic properties, stability, and reactivity that must be expertly navigated. This guide provides an in-depth comparison of this compound and benzyl bromide, moving beyond simple catalog specifications to offer field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will dissect the causality behind their differing reactivities and provide the technical grounding required to select the optimal reagent for your specific synthetic challenge.
The Decisive Factor: A Tale of Two Aromatic Systems
The fundamental differences between this compound and benzyl bromide originate from the electronic nature of their respective aromatic rings. Benzene is the archetypal aromatic system, with six π-electrons perfectly delocalized over six carbon atoms. In contrast, furan is a five-membered, electron-rich heterocycle. The oxygen atom's lone pair participates in the 6π-electron aromatic system, leading to higher electron density within the ring compared to benzene.
This electronic distinction has two major consequences for reactivity in nucleophilic substitution reactions:
-
Carbocation Stability (SN1 Pathway): Both reagents can form resonance-stabilized carbocations upon departure of the bromide leaving group. The benzyl cation is stabilized by delocalization of the positive charge into the benzene ring. The furfuryl cation is also resonance-stabilized. Critically, the electron-donating nature of the furan's oxygen atom provides significant stabilization for the adjacent positive charge, suggesting a high propensity for reactions with SN1 character.[1]
-
Electrophilicity of the Methylene Carbon (SN2 Pathway): In a concerted SN2 reaction, the nucleophile attacks the electrophilic carbon of the C-Br bond. The electron-rich nature of the furan ring can slightly reduce the electrophilicity of the adjacent carbon compared to the benzylic carbon of benzyl bromide. However, both are considered "activated" systems and are highly susceptible to SN2 attack by a wide range of nucleophiles.[4][5]
The interplay of these factors means that while both are highly reactive, this compound often exhibits greater SN1 character and is notoriously less stable, a critical consideration for experimental design.
Caption: Resonance structures illustrating charge delocalization in benzyl and furfuryl cations.
Reactivity in Practice: A Comparative Overview
While direct, side-by-side kinetic comparisons are sparse in the literature, a clear picture of relative reactivity emerges from established chemical principles and reported synthetic applications.
| Feature | This compound | Benzyl Bromide | Causality & Field Insights |
| General Reactivity | Very High | High | Both are activated halides. This compound is often considered more reactive due to the instability of the starting material and high stability of the carbocation intermediate. |
| SN1 Propensity | High | Moderate to High | The electron-donating oxygen in the furan ring provides excellent stabilization for the adjacent carbocation, favoring SN1 or SN1-like pathways, especially with weaker nucleophiles or in polar protic solvents.[1] |
| SN2 Propensity | High | Very High | Benzyl bromide is a classic substrate for SN2 reactions.[4][6] this compound is also an excellent SN2 substrate, though strong bases can promote side reactions. |
| Stability & Handling | Low. Prone to polymerization/decomposition. Often a lachrymator. Best used fresh or stored cold and dark. | Moderate. More stable than its furan analog but is a potent lachrymator. Should be handled in a fume hood with care. | The electron-rich furan ring is susceptible to acid-catalyzed polymerization and ring-opening.[7][8] This instability is the single most important practical difference. |
| Key Side Reactions | Polymerization, ring-opening under acidic conditions, C5-alkylation. | Dimerization (Wurtz coupling), elimination with sterically hindered bases. | The furan nucleus itself can react, a pathway not typically observed with the robust benzene ring under standard nucleophilic substitution conditions.[9] |
Experimental Protocols: A Head-to-Head Williamson Ether Synthesis
To provide a practical comparison, we present two validated protocols for the O-alkylation of 4-methoxyphenol. The choice of a milder base (K₂CO₃) and an aprotic polar solvent (DMF or Acetonitrile) favors a clean SN2 pathway for both substrates.
The key difference in experimental design is the management of the reagent's stability. For this compound, the reaction is often run at or slightly above room temperature to minimize degradation, whereas the more robust benzyl bromide can be heated to ensure completion.
Caption: Standard experimental workflow for the O-alkylation of a phenol.
Protocol 3.1: Synthesis of 1-((Furan-2-yl)methoxy)-4-methoxybenzene
This protocol is adapted from standard procedures for alkylation with reactive halides.
-
Materials:
-
4-Methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv)
-
This compound (1.77 g, 11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (30 mL)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
-
Procedure (Self-Validating System):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe and stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound dropwise to the stirring suspension over 5 minutes. Causality: The pre-mixing of phenol and base generates the phenoxide nucleophile in situ. Slow addition of the electrophile controls any potential exotherm and minimizes side reactions.
-
Stir the reaction mixture at room temperature (25 °C) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Upon completion, pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Trustworthiness: The aqueous washes are critical to remove the DMF solvent and inorganic salts, ensuring a clean crude product for purification.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 3.2: Synthesis of 1-(Benzyloxy)-4-methoxybenzene
This protocol is based on established methods for benzylation.[10]
-
Materials:
-
4-Methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv)
-
Benzyl bromide (1.88 g, 1.31 mL, 11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
-
Acetonitrile (ACN), anhydrous (40 mL)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
-
Procedure (Self-Validating System):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Causality: Heating accelerates the SN2 reaction. Benzyl bromide's stability allows for higher temperatures, ensuring a faster reaction time compared to its furan analog.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography if necessary.
-
Strategic Applications and Selection Criteria
The choice between these two reagents is dictated by the synthetic goal.
-
Choose Benzyl Bromide when:
-
The primary goal is protection of an alcohol or carboxylic acid. The benzyl group is robust and can be removed under standard, mild hydrogenolysis conditions.[2]
-
The synthetic route involves strongly acidic conditions that would degrade a furan ring.
-
A simple, stable, and cost-effective arylmethylating agent is required.
-
-
Choose this compound when:
-
The furan moiety is a desired structural component of the final target molecule, common in medicinal chemistry.[3]
-
The synthesis can be conducted under mild, preferably neutral or basic, conditions.
-
A highly reactive electrophile is needed for a sluggish nucleophile, and reaction conditions can be carefully controlled (low temperature, short reaction time) to mitigate instability.
-
Conclusion
While this compound and benzyl bromide are both potent benzylic-type halides, they present a classic trade-off between reactivity and stability. Benzyl bromide is the reliable workhorse: stable, predictable, and ideal for routine applications like protecting group installation. This compound is the specialist: a highly reactive and somewhat temperamental reagent that serves the crucial role of incorporating the valuable furan scaffold into complex molecules.
The experienced scientist understands that this is not a question of which reagent is "better," but which is "fitter" for the specific transformation. A deep understanding of the electronic principles governing their reactivity, coupled with careful control of reaction conditions to manage the inherent instability of the furan ring, is the key to successfully harnessing the synthetic power of both these indispensable reagents.
References
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Jan (2018). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
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Anonymous (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available at: [Link]
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Sarkar, A. et al. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. ResearchGate. Available at: [Link]
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Matsuura, Y., & Fuse, S. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
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Li, H. et al. (n.d.). N-Alkylation of Amines with 2,5-Furandimethanol to N,N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. ResearchGate. Available at: [Link]
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Manikyamba, P. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]
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Kamal, A. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
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LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
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Anderson, A. G., & Stang, P. J. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]
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Singleton, D. A. et al. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC. Available at: [Link]
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Reddit User (2021). Optimization of n-BuLi alkylation of furan. Reddit. Available at: [Link]
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Manikyamba, P., & Amma, B. S. (n.d.). Nucleophilic Substitution Reactions of Meta‐ and Para‐Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Sci-Hub. Available at: [Link]
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Reddit User (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
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Anonymous (n.d.). reactions of the furan nucleus ; 2 .5-dialkoxy - 2 .5-dihydrofurans. Utrecht University Repository. Available at: [Link]
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ACS Green Chemistry Institute (2026). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
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Senthamarai, T. et al. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Mizuta, S. et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]
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Lannelongue, M. et al. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
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A Guide to Furfurylation: Comparing Alternatives to 2-(Bromomethyl)furan for Researchers in Organic Synthesis and Drug Discovery
The furfuryl group, a furan ring attached to a methylene bridge, is a valuable structural motif in medicinal chemistry and materials science. Its incorporation into molecules can significantly influence pharmacological properties, including binding affinity and metabolic stability. Historically, 2-(bromomethyl)furan has been a widely used reagent for introducing this moiety. However, its lachrymatory nature, inherent instability, and potential for side reactions have driven the search for more robust and user-friendly alternatives.
This guide provides an in-depth comparison of the primary alternatives to this compound. We will delve into the mechanistic rationale behind each method, present comparative experimental data, and offer detailed protocols to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
The Classical Approach and Its Limitations: 2-(Halomethyl)furans
Direct alkylation using a pre-functionalized furfuryl electrophile is the most straightforward conceptual approach. While effective, the choice of the halogen is critical to balancing reactivity and stability.
This compound: The Reactive Workhorse
This compound is a potent electrophile due to the excellent leaving group ability of bromide. It readily participates in SN2 reactions with a wide range of nucleophiles. However, this high reactivity is also its primary drawback. The compound is prone to self-polymerization and degradation, especially upon storage or exposure to light and acid, complicating its handling and stoichiometry calculations. Its status as a potent lachrymator also necessitates stringent handling precautions.
2-(Chloromethyl)furan: A More Stable and Practical Halide
A practical alternative is 2-(chloromethyl)furan.[1] While chlorine is a less reactive leaving group than bromine, this reduced reactivity translates into significantly greater stability, making it easier to handle and store.[1] For many applications, the slightly more forcing conditions required (e.g., higher temperatures or the use of a catalyst like sodium iodide for in situ Finkelstein exchange) are a worthwhile trade-off for improved reliability and safety.
A key mechanistic point, particularly in protic solvents, is the potential for an SN1-like pathway. The furan's oxygen atom can stabilize the resulting carbocation through resonance, akin to a benzylic cation.[2] This can sometimes lead to a loss of regioselectivity, with nucleophilic attack occurring at the C5 position of the furan ring.[2]
Bio-Derived and Versatile Precursors: Furfuryl Alcohol & Furfural
Leveraging cheap, stable, and bio-renewable feedstocks like furfuryl alcohol and furfural represents a greener and often more efficient strategy for furfurylation.[3][4] These methods avoid the direct handling of unstable halomethylfurans by generating the reactive electrophile in situ or by employing fundamentally different bond-forming strategies.
In Situ Activation of Furfuryl Alcohol
Furfuryl alcohol is an abundant, inexpensive chemical derived from the hydrogenation of furfural.[5][6] Its hydroxyl group can be converted into a good leaving group under mild conditions, allowing for one-pot furfurylation of various nucleophiles.
The Mitsunobu reaction is an exceptionally mild and reliable method for converting alcohols into esters, ethers, and other derivatives with complete inversion of stereochemistry.[7] It employs triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
The reaction proceeds via the formation of a highly reactive oxyphosphonium salt, which is an excellent leaving group readily displaced by nucleophiles with a pKa of ≤ 13.[7][8] This makes it ideal for acid-sensitive substrates. The primary drawback is the stoichiometric formation of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can sometimes complicate purification.[8]
A classical alternative to the Mitsunobu reaction is the conversion of furfuryl alcohol to its corresponding tosylate or mesylate ester. These sulfonate esters are excellent electrophiles. This is often done in a two-step process, but for reactive nucleophiles, an in situ, one-pot procedure is feasible, where the sulfonyl chloride is added to a mixture of the alcohol and the nucleophile in the presence of a non-nucleophilic base like triethylamine or pyridine.
Reductive Amination of Furfural: The Premier Route to Furfurylamines
For the synthesis of furfurylamines, a critical substructure in many pharmaceuticals, reductive amination of furfural is the most powerful and atom-economical strategy.[9] Furfural, the parent aldehyde, is produced on a massive scale from the dehydration of C5 sugars found in biomass.[3][10]
This one-pot reaction involves the initial condensation of furfural with a primary or secondary amine (or ammonia) to form a furfuryl imine (or enamine), which is then reduced in the same pot to the target amine.[11][12] This approach avoids the use of alkyl halides altogether, resulting in a cleaner reaction profile and higher yields. A wide variety of reducing agents can be used, from common hydrides like NaBH4 or NaBH(OAc)3 to catalytic hydrogenation (H2) over metal catalysts like Pd, Pt, or Rh, which represents a particularly green approach.[11][12]
Comparative Performance Analysis
The choice of furfurylation agent is dictated by the nature of the nucleophile, the scale of the reaction, and the functional group tolerance required.
| Method | Reagent(s) | Typical Nucleophiles | Conditions | Pros | Cons |
| Direct Alkylation | This compound | O, N, S, C | Base (e.g., K₂CO₃, Et₃N), RT-60°C | High reactivity, simple procedure | Unstable, lachrymatory, potential for side reactions |
| Direct Alkylation | 2-(Chloromethyl)furan | O, N, S, C | Base, often requires heat (60-100°C) or catalyst (NaI) | More stable than bromo-analog, easier to handle | Less reactive, may require harsher conditions |
| Mitsunobu Reaction | Furfuryl Alcohol, PPh₃, DEAD/DIAD | Carboxylates, Phenols, Imides (pKa ≤ 13) | Neutral, often 0°C to RT | Extremely mild, high functional group tolerance, stereoinversion | Stoichiometric byproducts (phosphine oxide), limited to acidic nucleophiles |
| Reductive Amination | Furfural, Amine, Reducing Agent | Primary/Secondary Amines, Ammonia | Varies with reducing agent (e.g., NaBH₄, H₂/Catalyst) | Excellent for amines, high atom economy, green | Limited to the synthesis of amines |
Field-Proven Experimental Protocols
Protocol 1: N-Furfurylation of Aniline via Reductive Amination of Furfural
This protocol details the synthesis of N-furfurylaniline, a common secondary amine, using an environmentally benign catalytic hydrogenation approach.
Materials:
-
Furfural (1.0 eq)
-
Aniline (1.1 eq)
-
Palladium on Carbon (10% Pd, 1 mol%)
-
Methanol (as solvent)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add furfural, aniline, and methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon (or set up in a Parr apparatus to 50 psi H₂).
-
Stir the reaction vigorously at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and intermediate imine.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-furfurylaniline.
Causality: The initial stirring period allows the aldehyde and amine to form the corresponding imine in equilibrium. The palladium catalyst then chemoselectively reduces the C=N double bond of the imine in the presence of hydrogen. Methanol is an excellent solvent for both the organic components and for solubilizing sufficient hydrogen for the reaction to proceed efficiently.
Protocol 2: O-Furfurylation of 4-Methoxyphenol via Mitsunobu Reaction
This protocol describes the synthesis of a furfuryl ether from a phenol, a nucleophile well-suited for the Mitsunobu reaction.
Materials:
-
Furfuryl alcohol (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve furfuryl alcohol, 4-methoxyphenol, and triphenylphosphine in anhydrous THF.
-
Cool the resulting solution to 0°C in an ice bath.
-
Add the diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC for the consumption of furfuryl alcohol.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and significant amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct. Pre-purify by triturating with a cold 1:4 mixture of ethyl acetate/hexanes to precipitate most of the triphenylphosphine oxide.
-
Filter and concentrate the filtrate. Purify the resulting oil by column chromatography on silica gel to yield the pure furfuryl ether.
Causality: PPh₃ and DIAD react to form a betaine, which then deprotonates the phenol.[8] The resulting phenoxide attacks the PPh₃-activated furfuryl alcohol in an SN2 fashion.[8] Performing the addition at 0°C helps control the initial exothermic reaction between PPh₃ and DIAD. Anhydrous conditions are crucial as any water present would be activated and consume the reagents.
Visual Summaries
Decision Workflow for Furfurylation Strategy
Caption: Decision workflow for selecting a furfurylation method.
Synthetic Pathways from Furfural
Caption: Key synthetic pathways starting from furfural.
References
-
Lange, J.-P., van der Heide, E., van Buijtenen, J., & Price, R. (2012). Furfural—A Promising Platform for Lignocellulosic Biofuels. ChemSusChem, 5(1), 150-166. [Link]
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Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. [Link]
-
Chatterjee, M., Ishizaka, T., & Kawanami, H. (2015). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 17(10), 4809-4816. [Link]
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Audemar, M., et al. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Catalysts, 10(3), 269. [Link]
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Wikipedia. (2023). Furfural. [Link]
-
Wikipedia. (2023). Furfuryl alcohol. [Link]
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A Comparative Guide to the Reactivity of 2-(Bromomethyl)furan and 2-(Bromomethyl)thiophene in Nucleophilic Substitution
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, five-membered aromatic heterocycles are indispensable building blocks. Among the most versatile are 2-(bromomethyl)furan and 2-(bromomethyl)thiophene. These reagents, analogous to benzyl bromide, serve as potent electrophiles for introducing the furyl and thienyl moieties into a vast array of molecular architectures through nucleophilic substitution.[1][2] While structurally similar, the subtle yet profound electronic differences between the furan and thiophene rings dictate a significant divergence in their reactivity, stability, and propensity for side reactions.
This guide provides a comprehensive comparative analysis of these two key synthetic intermediates. We will dissect the fundamental principles governing their reactivity, present a framework for their experimental evaluation, and offer field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenge.
The Decisive Role of the Heteroatom: A Tale of Two Rings
The reactivity of the exocyclic bromomethyl group is intrinsically linked to the electronic nature of the aromatic ring to which it is attached. The core difference between furan and thiophene lies in the heteroatom—oxygen versus sulfur—which modulates the aromaticity and electron distribution within the ring.
-
Electronegativity and Aromaticity: Oxygen is significantly more electronegative than sulfur. Consequently, it holds its lone pair electrons more tightly, resulting in less efficient delocalization into the π-system of the furan ring.[3][4] This renders furan less aromatic than thiophene.[5][6] Thiophene, with the less electronegative sulfur atom, exhibits greater aromatic character and thermodynamic stability, a property more akin to benzene.[3][7]
-
Implications for Reactivity: This difference in aromaticity is the primary determinant of the divergent reactivity profiles of this compound and 2-(bromomethyl)thiophene. A more aromatic ring is better able to stabilize an adjacent positive charge, a key factor in SN1-type mechanisms. Conversely, the stability of the ring itself influences its susceptibility to degradation and side reactions.
The table below summarizes these foundational differences.
| Property | Furan | Thiophene | Rationale & Consequence on Reactivity |
| Heteroatom | Oxygen | Sulfur | Oxygen is more electronegative, reducing lone pair delocalization. |
| Aromaticity | Lower | Higher | Thiophene has greater resonance stabilization.[3][5] |
| Ring Stability | Less Stable | More Stable | Furan is more prone to ring-opening and polymerization.[8] |
| Reactivity (Electrophilic Aromatic Substitution) | More Reactive | Less Reactive | The less aromatic furan ring is more susceptible to electrophilic attack.[9][10] |
Mechanistic Pathways: A Head-to-Head Comparison
Nucleophilic substitution reactions at a primary, benzylic-like carbon can proceed via either a concerted (SN2) or a stepwise (SN1) mechanism. The preference for one pathway over the other is heavily influenced by the stability of the potential carbocation intermediate.
Figure 1: General SN1 and SN2 pathways for this compound and 2-(bromomethyl)thiophene.
SN1 Reactivity: The Thiophene Advantage
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[11] The stability of this intermediate is paramount. In this context, the greater aromaticity and resonance energy of the thiophene ring provide superior stabilization for the adjacent positive charge in the 2-thienylmethyl cation compared to the 2-furylmethyl cation. This enhanced stability lowers the activation energy for its formation.
Causality: The thiophene ring is a better electron-donating group via resonance for stabilizing an exocyclic carbocation because doing so results in a smaller loss of aromatic stabilization energy compared to furan.
SN2 Reactivity: A More Nuanced Picture
In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the bromide leaving group.[13] The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon center.[14]
-
Steric Hindrance: Both molecules are sterically similar at the reaction center, so this factor is not a major differentiator.
-
Electrophilicity: The electrophilicity of the methylene carbon is influenced by a balance of the heteroatom's inductive electron withdrawal and the ring's resonance electron donation. The more electronegative oxygen in furan exerts a stronger inductive pull, which should increase the partial positive charge on the methylene carbon.
This suggests that this compound might be inherently more reactive towards SN2 attack. However, this increased reactivity comes at a significant cost.
Stability and Undesired Side Reactions: The Furan Pitfall
The lower thermodynamic stability of the furan ring makes this compound a notoriously delicate reagent. It is highly susceptible to degradation, including polymerization and ring-opening, particularly under acidic conditions or upon prolonged heating.[8] These undesired reaction pathways can severely limit its utility and lead to complex product mixtures and low yields.
In contrast, 2-(bromomethyl)thiophene is a more robust and stable compound due to the greater aromaticity of the thiophene ring.[7] It can tolerate a wider range of reaction conditions with a lower incidence of decomposition.
Experimental Design for Comparative Analysis
To empirically validate these theoretical differences, a well-designed kinetic experiment is essential. The following protocol provides a self-validating system for comparing the SN2 reactivity of the two substrates. The principle involves reacting the electrophiles with a nucleophile in a solvent where the resulting bromide salt is insoluble, allowing the reaction rate to be monitored by the formation of a precipitate.
Figure 2: Experimental workflow for a comparative SN2 kinetic study.
Detailed Protocol: Comparative SN2 Rate Determination
Objective: To compare the relative rates of reaction of this compound and 2-(bromomethyl)thiophene with sodium iodide in acetone.
Materials:
-
This compound
-
2-(Bromomethyl)thiophene
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Dry test tubes (10)
-
Constant temperature water bath
-
Stopwatches
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of this compound, 2-(bromomethyl)thiophene, and sodium iodide in anhydrous acetone.
-
Temperature Equilibration: Place 2 mL of the NaI solution into five separate test tubes. In another set of five test tubes, place 2 mL of the this compound solution in two tubes and 2 mL of the 2-(bromomethyl)thiophene solution in two tubes. Place one tube with only acetone as a control. Equilibrate all tubes in a water bath at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiation and Monitoring: To initiate the reaction, rapidly add 2 mL of the NaI solution to one of the substrate tubes, mix quickly, and start a stopwatch.[15] Observe the solution against a dark background and record the time required for the first appearance of a cloudy precipitate (NaBr).
-
Parallel Execution: Repeat the process for the second substrate in parallel to ensure identical conditions.
-
Data Collection: Perform multiple trials for each substrate to ensure reproducibility.
-
Analysis: A shorter time to precipitation indicates a faster reaction rate. The relative reactivity can be expressed as the ratio of the reaction times.
Expected Outcome: Based on the higher electrophilicity of the benzylic-like carbon, this compound is expected to react faster in this SN2-favoring system (polar aprotic solvent, strong nucleophile). However, visual inspection for any discoloration or formation of insoluble polymeric material should also be noted as an indicator of side reactions.
Summary and Practical Recommendations
| Feature | This compound | 2-(Bromomethyl)thiophene |
| Primary Reaction Advantage | Potentially faster SN2 reactivity due to higher electrophilicity. | Significantly higher SN1 reactivity due to superior carbocation stabilization. |
| Key Disadvantage | Poor stability; prone to polymerization and ring-opening.[8] | Generally lower reactivity in pure SN2 reactions. |
| Recommended Use Cases | SN2 reactions where high reactivity is critical and conditions can be kept mild (low temp, short reaction times) to minimize degradation. | SN1 reactions (e.g., solvolysis in polar protic solvents). General purpose substitutions where stability and clean reaction profiles are paramount. |
| Handling & Storage | Store under inert atmosphere, refrigerated, and use promptly after purification. | More stable for storage and handling. |
Expert Guidance for the Synthetic Chemist:
-
For SN1 conditions, 2-(bromomethyl)thiophene is the superior choice. Its ability to form a more stable carbocation intermediate will lead to faster rates and cleaner reactions.
-
For SN2 conditions, the choice is a trade-off. While this compound may offer faster kinetics, its instability is a major liability. It should only be used when its thiophene counterpart proves too sluggish, and even then, with extreme care. Employing microflow reactors can be an effective strategy to manage its high reactivity and suppress undesired side reactions by enabling precise control over short reaction times and temperature.[8]
-
When in doubt, prioritize stability. For most applications in drug development and process chemistry, the robustness, reliability, and cleaner reaction profile of 2-(bromomethyl)thiophene make it the more prudent and versatile building block.
By understanding the fundamental electronic properties of the furan and thiophene rings, researchers can make informed decisions, anticipate potential challenges, and design more efficient and successful synthetic routes.
References
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- Unnamed Publisher. (n.d.). Reaction of Furan and Thiophene.
- Royal Society of Chemistry. (2024, April 10). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry.
- ACS Publications. (n.d.). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. The Journal of Organic Chemistry.
- Unnamed Publisher. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for 2-(Bromomethyl)furan Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the furan scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Among the various furan-containing building blocks, 2-(bromomethyl)furan stands out as a versatile precursor due to the reactive C-Br bond, which allows for the introduction of diverse functionalities. However, the successful transformation of this substrate is highly dependent on the chosen catalytic system, with each offering a unique balance of reactivity, selectivity, and functional group tolerance.
This guide provides an in-depth comparison of common catalytic systems for the functionalization of this compound. Drawing from established literature and field-proven insights, we will delve into the mechanistic nuances of each system, present comparative performance data, and provide detailed experimental protocols for key transformations. Our goal is to equip you with the knowledge to make informed decisions in your synthetic endeavors, moving beyond simply following a recipe to understanding the fundamental principles that govern these powerful catalytic processes.
The Landscape of Catalytic C-C and C-N Bond Formation
The transformation of the bromomethyl group on the furan ring primarily involves cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Transition metal catalysis, particularly with palladium, has been a dominant force in this field. This is due to palladium's ability to cycle between different oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination that underpin these reactions.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds in modern organic synthesis.[1][2] Several named reactions fall under this umbrella, each utilizing a different organometallic reagent to deliver the desired carbon-based nucleophile.
The Suzuki-Miyaura coupling, which employs organoboron reagents, is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of the boron compounds.[2]
Mechanism and Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This is often the rate-determining step. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling of this compound.
The choice of palladium precursor, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For benzylic-type halides like this compound, ligands that promote rapid oxidative addition are often preferred.
Comparative Performance:
While direct comparative studies on this compound are limited, data from analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, provide valuable insights. In these cases, high yields can be achieved with various arylboronic acids.[3]
| Catalyst System | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | [3] |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 72 | [3] |
| Pd(PPh₃)₄ | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65 | [3] |
| Table 1: Representative yields for the Suzuki-Miyaura coupling of a 2-(bromomethyl)heterocycle analog.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Bromomethyl)thiophene with Phenylboronic Acid (Adapted for this compound)
This protocol is adapted from the successful coupling of 2-bromo-5-(bromomethyl)thiophene and serves as a robust starting point for the functionalization of this compound.[3]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[4] This heightened reactivity can be advantageous for coupling with less reactive electrophiles or for performing reactions at lower temperatures.
Mechanism and Rationale:
The catalytic cycle of the Negishi coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step with organozinc reagents is typically faster than with organoboranes.
Sources
A Senior Application Scientist's Guide to Nucleophilic Substitution on 2-(Bromomethyl)furan: Navigating the SN1 vs. SN2 Dichotomy
Introduction: The Synthetic Potential and Reaction Ambiguity of 2-(Bromomethyl)furan
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, furan-containing scaffolds are of paramount importance.[1] this compound, a highly reactive furan derivative, serves as a powerful building block for introducing the versatile furyl moiety into complex molecular architectures.[1][2] Its utility stems from the presence of the bromomethyl group, which combines a readily activated electrophilic carbon with an excellent leaving group (Br⁻), making it highly susceptible to nucleophilic substitution.[1][2]
However, this high reactivity presents a critical challenge and a point of mechanistic ambiguity.[3] While its structure as a primary halide suggests a preference for a bimolecular (SN2) pathway, the electronic nature of the adjacent furan ring introduces the possibility of a unimolecular (SN1) mechanism. This is due to the potential for forming a resonance-stabilized "furfuryl" carbocation, an intermediate typically associated with benzylic and allylic systems.[4]
For the researcher and process chemist, understanding and controlling this mechanistic duality is not merely an academic exercise; it is fundamental to achieving desired product selectivity, optimizing reaction yields, and minimizing the formation of undesired byproducts such as dimers or polymers, to which these reactive intermediates are prone.[3] This guide provides an in-depth comparison of the SN1 and SN2 pathways for this compound, grounded in mechanistic principles and supported by experimental data, to empower scientists to make informed decisions in their synthetic endeavors.
The Mechanistic Crossroads: Why Both Pathways are Plausible
The reaction pathway of this compound is determined by a delicate balance of factors, primarily the stability of the intermediates and transition states involved.
The SN2 Pathway: The Role of Steric Accessibility
The bimolecular nucleophilic substitution (SN2) is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, proceeding through a five-coordinate transition state.[5] For this compound, being a primary alkyl halide, the carbon atom bearing the bromine is sterically unhindered, making it an excellent candidate for the backside attack required in an SN2 mechanism.[6] This is often considered the "default" pathway for primary substrates.
Caption: The concerted, single-step SN2 mechanism for this compound.
The SN1 Pathway: The Power of Resonance Stabilization
The unimolecular (SN1) pathway is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[7] This is followed by a rapid attack on the carbocation by a nucleophile.[7] Typically, primary halides do not undergo SN1 reactions because the resulting primary carbocation is highly unstable.[8]
However, this compound is an exception. The furfuryl carbocation formed upon the loss of Br⁻ is significantly stabilized by resonance, with the positive charge delocalized into the aromatic furan ring. This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway kinetically accessible under the right conditions.
Caption: The two-step SN1 mechanism involving a resonance-stabilized carbocation.
Controlling the Outcome: A Comparative Guide to Reaction Conditions
The choice between the SN1 and SN2 pathways can be deliberately controlled by manipulating the reaction conditions. The key variables are the nucleophile, the solvent, and the concentration of reagents.
| Feature | Favors SN1 Pathway | Favors SN2 Pathway | Rationale & Causality |
| Nucleophile | Weak (e.g., H₂O, ROH, RCOOH) | Strong (e.g., N₃⁻, CN⁻, I⁻, RS⁻) | An SN1 reaction rate is independent of the nucleophile's concentration or strength as it is not involved in the rate-determining step.[9] A weak nucleophile will wait for the carbocation to form. A strong nucleophile has the kinetic impetus to force a concerted displacement via an SN2 mechanism.[10] |
| Solvent | Polar Protic (e.g., Ethanol, Methanol, Water, Acetic Acid) | Polar Aprotic (e.g., Acetone, DMF, DMSO, Acetonitrile) | Polar protic solvents excel at stabilizing both the departing leaving group (anion) and the carbocation intermediate through hydrogen bonding, lowering the activation energy for the SN1 pathway.[7][11] Polar aprotic solvents solvate the cation but leave the anion (nucleophile) relatively "bare" and more reactive, accelerating the SN2 rate.[10][11] |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | The SN1 rate is limited only by the ionization of the substrate.[7] The SN2 rate depends on the successful collision of two species: the substrate and the nucleophile.[7] |
| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration | The planar carbocation in an SN1 reaction can be attacked from either face. The backside attack in an SN2 reaction mandates inversion.[5][12] |
| Side Reactions | Polymerization/resinification, especially under acidic conditions. | Generally cleaner, but elimination (E2) can compete with very strong, bulky bases. | The carbocation intermediate of the SN1 pathway is a potent electrophile that can react with other furan molecules, initiating polymerization.[13] |
Experimental Protocols: Directing the Reaction Pathway in Practice
The following protocols are designed as self-validating systems, where the chosen conditions decisively favor one mechanistic pathway over the other.
Protocol 1: Synthesis of 2-(Azidomethyl)furan via an SN2 Pathway
This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent (DMF) to ensure a rapid and selective SN2 reaction.
Objective: To synthesize 2-(azidomethyl)furan with high selectivity by favoring the SN2 mechanism.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (1.2 eq) in anhydrous DMF. Stir the suspension at room temperature.
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature. Causality Note: The use of a high concentration of a strong nucleophile (N₃⁻) in a polar aprotic solvent (DMF) maximizes the second-order rate component, strongly favoring the SN2 pathway.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Trustworthiness Note: The aqueous washes are critical for removing the highly polar DMF solvent and any unreacted sodium azide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Ethoxymethyl)furan via an SN1 Pathway (Solvolysis)
This protocol uses a weak nucleophile that is also the solvent (ethanol), creating ideal conditions for an SN1 solvolysis reaction.
Objective: To synthesize 2-(ethoxymethyl)furan by promoting the formation of the furfuryl carbocation intermediate.
Materials:
-
This compound (1.0 eq)
-
Ethanol (absolute, used as solvent)
-
Sodium Bicarbonate (NaHCO₃) (optional, as a weak base to neutralize liberated HBr)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol. If desired, add a mild, non-nucleophilic base like NaHCO₃ (1.5 eq) to prevent the buildup of HBr. Causality Note: Using the weak nucleophile ethanol as the solvent ensures a low effective concentration of the nucleophile and provides a polar protic medium. These conditions are prohibitive for SN2 and strongly favor the SN1 mechanism through stabilization of the carbocation intermediate.
-
Reaction Conditions: Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) to facilitate the rate-limiting ionization step.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until completion. Solvolysis reactions are often slower than their SN2 counterparts.
-
Workup: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine. Trustworthiness Note: This workup removes any inorganic salts and residual ethanol.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-(ethoxymethyl)furan by distillation or column chromatography.
Conclusion: A Practical Summary for the Synthetic Chemist
The nucleophilic substitution of this compound is a textbook example of substrate-dependent mechanistic competition. While its primary halide structure predisposes it to SN2 reactions, the resonance stabilization afforded by the furan ring makes the SN1 pathway a viable and often competing alternative.
The choice of pathway is ultimately in the hands of the experimentalist.
-
To favor SN2: Employ a strong, negatively charged nucleophile at a high concentration in a polar aprotic solvent (e.g., Acetone, DMF). This approach is typically faster and cleaner.
-
To favor SN1: Use a weak, neutral nucleophile and a polar protic solvent (e.g., alcohols, water, carboxylic acids). This solvolysis approach relies on the solvent to stabilize the key carbocation intermediate.
By carefully selecting the reaction partners and environment, researchers can effectively navigate this mechanistic dichotomy, directing the reactivity of this compound to achieve their desired synthetic outcomes with precision and high yield.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
